Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester
Overview
Description
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester, also known as methyl 2,2-bis(2-hydroxyethoxy)acetate, is a versatile organic compound with a variety of applications in scientific research, industry, and medicine. This compound is characterized by its molecular structure, which includes a methyl ester group and multiple hydroxyethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester typically involves the esterification of 2,2-bis(2-hydroxyethoxy)acetic acid with methanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: : The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The ester group can be reduced to form the corresponding alcohol.
Substitution: : The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: : Oxidation of the hydroxy groups can lead to the formation of carboxylic acids.
Reduction: : Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is used in various scientific research applications, including:
Chemistry: : As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : In studies related to cell biology and biochemistry, where it can be used as a solvent or a reagent.
Medicine: : In pharmaceutical research, it may be used in the synthesis of drug candidates or as an intermediate in drug development.
Industry: : In the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other biomolecules to exert its effects.
Comparison with Similar Compounds
Acetic acid, [2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, methyl ester is similar to other polyhydroxy compounds, such as ethylene glycol and glycerol. its unique structure, with multiple hydroxyethoxy groups, sets it apart and provides distinct chemical and physical properties.
Similar Compounds
Ethylene glycol: : A simple diol with two hydroxyl groups.
Glycerol: : A triol with three hydroxyl groups.
Propylene glycol: : A diol with two hydroxyl groups, similar to ethylene glycol but with a longer carbon chain.
Properties
IUPAC Name |
methyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-9(11)8-15-7-6-14-5-4-13-3-2-10/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMCTDDXRKPVLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506626 | |
Record name | Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-63-0 | |
Record name | Methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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